6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Brand Name: Vulcanchem
CAS No.: 84163-77-9
VCID: VC20779115
InChI: InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
SMILES: C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

CAS No.: 84163-77-9

Cat. No.: VC20779115

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - 84163-77-9

Specification

CAS No. 84163-77-9
Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
IUPAC Name 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Standard InChI InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Standard InChI Key MRMGJMGHPJZSAE-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Canonical SMILES C1CNCCC1C2=NOC3=C2C=CC(=C3)F

Introduction

Chemical Characteristics and Reactions

Chemical Reactivity

The 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold demonstrates versatile chemical reactivity, primarily centered on the piperidine nitrogen. This secondary amine can readily undergo acylation and sulfonylation reactions when treated with acyl chlorides or sulfonyl chlorides, respectively . These reactions provide a direct route to amide and sulfonamide derivatives that have been extensively explored for their medicinal properties.

Additionally, the piperidine nitrogen reacts with alkyl halides (chlorides and bromides) to form N-alkylated products . This reactivity pattern allows for extensive structural diversification of the core scaffold, enabling the creation of compound libraries for structure-activity relationship studies.

The benzisoxazole moiety itself is susceptible to reductive cleavage of the N-O bond, which has been exploited in the design of prodrugs. Under enzymatic reduction, the benzisoxazole group can form an imine intermediate that subsequently hydrolyzes to a ketone metabolite . This property has been specifically utilized in the development of bioreductive anticancer prodrugs containing phosphoramide mustard groups .

Synthesis Pathways

The literature describes several approaches to synthesizing 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. One common method involves the condensation reaction between the core 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and various acid chlorides to create amide derivatives . This approach has been used to synthesize antimicrobial compounds by reacting the core structure with different substituted aromatic and heterocyclic acid chlorides .

Another synthetic pathway described involves the preparation of phosphorodiamidate derivatives for anticancer applications. These compounds are designed as prodrugs that require bioreductive activation, taking advantage of the N-O bond cleavage in the benzisoxazole moiety under reducing conditions .

Physical and Chemical Properties Data

Table 1: Physical and Chemical Properties of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

PropertyFree BaseHydrochloride Salt
CAS Number84163-77-984163-13-3
Molecular FormulaC₁₂H₁₃FN₂OC₁₂H₁₄ClFN₂O
Molecular Weight (g/mol)220.243256.70
AppearanceWhite to yellow crystalline powderWhite powder
Density (g/cm³)1.2±0.1Not reported
Boiling Point (°C)359.0±42.0 at 760 mmHgNot reported
Melting Point (°C)59-62 / 306 (conflicting reports)Not reported
LogP1.85Not reported
Polar Surface Area38.06000Not reported
Vapor Pressure0.0±0.8 mmHg at 25°CNot reported
Index of Refraction1.566Not reported
Flash Point (°C)170.9±27.9Not reported
Storage Condition-20°C FreezerNot reported

The compound is typically available commercially with a purity of >98% , making it suitable for research and pharmaceutical development purposes.

Pharmaceutical Applications

Role in Antipsychotic Drug Development

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has gained significant importance in medicinal chemistry as a key intermediate in the synthesis of several atypical antipsychotic drugs used in the treatment of schizophrenia . Notable examples include risperidone, paliperidone, and iloperidone - second-generation antipsychotics with improved side effect profiles compared to earlier medications .

The structural features of this compound contribute to the efficacy of these antipsychotic agents, particularly the benzisoxazole core which provides a rigid scaffold that positions the pharmacophore elements optimally for interaction with target receptors. The fluorine substituent enhances metabolic stability and possibly contributes to receptor binding, while the piperidine moiety serves as a linker to additional pharmacophoric elements in the final drug structures .

Antimicrobial Applications

Research has demonstrated that derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit notable antimicrobial properties. Novel amide derivatives synthesized through the condensation of different acid chlorides with the core structure have been evaluated for their efficacy against various pathogenic strains .

In one study, these compounds were tested against bacterial strains including Bacillus substilis, Escherichia coli, Pseudomonas fluorescens, and Xanthomonas species, as well as fungal pathogens like Aspergillus niger, A. flavus, Fusarium oxysporum, Trichoderma species, F. monaliforme, and Penicillium species . Several derivatives demonstrated superior inhibitory activity compared to standard antimicrobial drugs, highlighting the potential of this scaffold in addressing antimicrobial resistance challenges .

Anticancer Research

The 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold has shown promising applications in anticancer drug development. Research has focused on two main approaches: direct antiproliferative agents and prodrug development.

Several novel derivatives synthesized from this core structure have been evaluated for their antiproliferative effects against various cancer cell lines, including HeLa cells (cervical cancer), HT-29 cells (colorectal adenocarcinoma), and MCF-7 cells (breast cancer) . These studies have provided valuable insights into structure-activity relationships that guide further development of potent anticancer agents.

Another innovative approach involves using the benzisoxazole structure as part of a bioreductive prodrug system. Researchers have designed 1,2-benzisoxazole phosphorodiamidates that require enzymatic reduction to release cytotoxic phosphoramide mustard compounds . This strategy aims to achieve targeted drug delivery to tumor tissues, where hypoxic conditions can facilitate the bioreductive activation process, potentially reducing systemic toxicity .

Structure-Activity Relationship Studies

Derivatives and Their Properties

Numerous derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized to explore structure-activity relationships and to optimize biological activities. These modifications primarily involve functionalization of the piperidine nitrogen through reactions with various acid chlorides, sulfonyl chlorides, and alkyl halides .

A series of novel derivatives created by condensing different substituted aromatic/heterocyclic acid chlorides with the core scaffold has been reported . These compounds have been fully characterized using various analytical techniques, including proton nuclear magnetic resonance (¹H NMR), liquid chromatography-mass spectrometry (LC/MS), Fourier-transform infrared spectroscopy (FTIR), and elemental analyses to confirm their structures and purity .

Similar structural modifications have been explored in the antimicrobial applications of this scaffold. Novel amide derivatives synthesized by condensing different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole have shown variable antimicrobial activities depending on the nature of the substituents .

Pharmacological Activity of Derivatives

The biological activities of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives vary considerably based on the structural modifications, providing valuable insights into structure-activity relationships.

In antimicrobial studies, compounds designated as 4I, 4IV, 4V, 6I, 6II, and 6III demonstrated superior inhibitory activity against various bacterial and fungal pathogens compared to standard drugs . This suggests that specific amide substituents can enhance the antimicrobial properties of the benzisoxazole scaffold.

For anticancer applications, the antiproliferative effects of novel derivatives have been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay . These compounds were tested against both normal human skin fibroblast cells and various carcinoma cell lines to assess both efficacy and selectivity . While detailed results aren't provided in the abstracts, the research indicates that structural modifications to the core scaffold can significantly influence antiproliferative activity.

In the context of bioreductive prodrugs, 1,2-benzisoxazole phosphorodiamidates were found to be 3-5 fold more potent cytotoxins than control compounds lacking the phosphoramide mustard group . Upon incubation with phenobarb-induced rat liver S-9 fraction, these compounds underwent extensive NADPH-dependent metabolism with concomitant generation of alkylating activity under both hypoxic and oxic conditions .

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